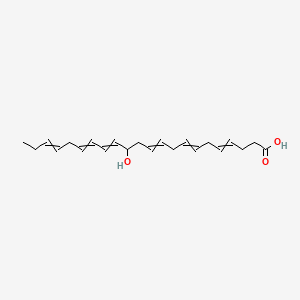

13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid typically involves the hydroxylation of docosahexaenoic acid. The reaction conditions often include the use of specific catalysts and controlled environments to ensure the selective addition of the hydroxy group at the 13th position . Industrial production methods may involve more scalable processes, such as biocatalysis or chemical synthesis, to produce the compound in larger quantities.

Analyse Des Réactions Chimiques

13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of peroxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydroxy group to a different functional group, such as an alkane.

Substitution: The hydroxy group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of very long-chain fatty acids and their derivatives.

Biology: The compound is studied for its role in cellular processes and its potential effects on cell signaling pathways.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its anti-inflammatory and neuroprotective properties.

Mécanisme D'action

The mechanism of action of 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid involves its interaction with specific molecular targets and pathways. It acts as a ligand for certain receptors and can modulate signaling pathways involved in inflammation and cell survival . The exact molecular targets and pathways are still under investigation, but its role as a bioactive lipid suggests significant potential in therapeutic applications.

Comparaison Avec Des Composés Similaires

13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid can be compared with other similar compounds, such as:

Docosahexaenoic acid (DHA): While DHA lacks the hydroxy group at the 13th position, it shares similar structural features and biological roles.

Other hydroxydocosahexaenoic acids: These compounds have hydroxy groups at different positions, leading to variations in their biological activity and applications

Activité Biologique

13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid (13-HDoHE) is a polyunsaturated fatty acid derived from docosahexaenoic acid (DHA), which is known for its significant biological activities. This compound has garnered attention due to its potential roles in inflammation modulation, neuroprotection, and pain management. This article explores the biological activity of 13-HDoHE through various studies and findings.

Chemical Structure and Properties

13-HDoHE is characterized by its long-chain structure and multiple double bonds. Its chemical formula is C22H32O3 with a molecular weight of approximately 336.49 g/mol. The specific hydroxyl group at the 13th carbon position contributes to its unique biological properties compared to other fatty acids.

Inflammatory Response Modulation

Research indicates that 13-HDoHE plays a role in modulating inflammatory responses. A study demonstrated that it can influence the production of pro-inflammatory cytokines in activated microglial cells, suggesting a protective role against neuroinflammation . The compound's interaction with receptors such as PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) has been highlighted as a mechanism through which it exerts anti-inflammatory effects .

Antinociceptive Properties

13-HDoHE has been shown to exhibit antinociceptive effects in various models of pain. In experimental setups, it was found to reduce pain responses by interacting with TRPV1 (Transient Receptor Potential Vanilloid 1) and TRPA1 (Transient Receptor Potential Ankyrin 1) channels . The specific activity levels measured in pain models suggest that 13-HDoHE may be effective in managing chronic pain conditions.

| Compound | Activity Level | Receptor Interaction |

|---|---|---|

| 13-HDoHE | 1.166±1.370 | Unknown |

| Other Compounds | Varies | TRPV1; TRPA1 |

Neuroprotective Effects

The neuroprotective potential of 13-HDoHE has been investigated in the context of neurodegenerative diseases. Studies suggest that it may help protect neuronal cells from oxidative stress and apoptosis, thereby contributing to brain health . The modulation of signaling pathways associated with cell survival further underscores its potential therapeutic applications.

Study on Inflammation and Pain

In a controlled study involving animal models, the administration of 13-HDoHE resulted in a significant decrease in markers of inflammation and pain behavior. The study measured cytokine levels before and after treatment, revealing a marked reduction in TNF-α and IL-6 levels, which are critical mediators of inflammation .

Neuroprotection in Models of Alzheimer's Disease

Another pivotal study examined the effects of 13-HDoHE on amyloid-beta-induced neurotoxicity in vitro. Results indicated that treatment with this compound led to a reduction in cell death and improved cell viability compared to control groups. This suggests its potential utility in therapeutic strategies for Alzheimer's disease .

The mechanisms through which 13-HDoHE exerts its biological effects include:

- Receptor Activation : Interaction with TRPV1 and TRPA1 channels modulates nociceptive signaling pathways.

- Cytokine Modulation : Influences the expression of pro-inflammatory cytokines via PPARγ activation.

- Oxidative Stress Reduction : Protects against oxidative damage through its antioxidant properties.

Propriétés

Numéro CAS |

90780-53-3 |

|---|---|

Formule moléculaire |

C22H34O |

Poids moléculaire |

314.5 g/mol |

Nom IUPAC |

(3Z,6E,8E,12Z,15Z,18Z)-docosa-3,6,8,12,15,18-hexaen-10-ol |

InChI |

InChI=1S/C22H34O/c1-3-5-7-9-11-12-13-15-17-19-21-22(23)20-18-16-14-10-8-6-4-2/h6-9,12-14,16-20,22-23H,3-5,10-11,15,21H2,1-2H3/b8-6-,9-7-,13-12-,16-14+,19-17-,20-18+ |

Clé InChI |

WLJSEUMCVZZUTN-LZSWNSAASA-N |

SMILES |

CCC=CCC=CC=CC(CC=CCC=CCC=CCCC(=O)O)O |

SMILES isomérique |

CCC/C=C\C/C=C\C/C=C\CC(/C=C/C=C/C/C=C\CC)O |

SMILES canonique |

CCCC=CCC=CCC=CCC(C=CC=CCC=CCC)O |

Synonymes |

13-hydroxy Docosahexaenoic Acid; (±)13-HDoHE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.